molecular formula C13H16N2O3 B1290409 Benzyl 3-carbamoylpyrrolidine-1-carboxylate CAS No. 455267-26-2

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

Cat. No. B1290409
M. Wt: 248.28 g/mol
InChI Key: RFMDNYSGEQPCAA-UHFFFAOYSA-N
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Description

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a compound that is structurally related to pyrrolidine derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The compound features a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a carbamoyl group at the 3-position.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to benzyl 3-carbamoylpyrrolidine-1-carboxylate, can be achieved through various synthetic routes. For instance, asymmetric synthesis methods have been developed to produce cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids with high diastereomeric and enantiomeric excesses, which are structurally related to the compound . Additionally, benzyl esters, which are structurally related to benzyl 3-carbamoylpyrrolidine-1-carboxylate, can be synthesized using 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine, which acts as both a promoter and a scavenger .

Molecular Structure Analysis

The molecular structure of benzyl 3-carbamoylpyrrolidine-1-carboxylate is not directly discussed in the provided papers. However, the structure of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, has been studied. This compound undergoes electrochemical reactions that lead to the formation of diastereoisomeric dimers and dihydropyridine derivatives, which suggests that the benzyl 3-carbamoylpyrrolidine-1-carboxylate may also exhibit interesting structural features upon undergoing similar electrochemical processes .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to benzyl 3-carbamoylpyrrolidine-1-carboxylate can be inferred from the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium ion, which undergoes a reversible one-electron reduction followed by irreversible dimerization and further reduction to dihydropyridine derivatives . Additionally, photocarboxylation reactions have been reported for benzylic C–H bonds, which could potentially be applied to the benzyl group in benzyl 3-carbamoylpyrrolidine-1-carboxylate to introduce carboxylic acid functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-carbamoylpyrrolidine-1-carboxylate are not directly reported in the provided papers. However, the properties of structurally related compounds can provide some insights. For example, the luminescent properties of yttrium benzene dicarboxylates have been studied, indicating that the presence of carboxylate groups and aromatic systems can lead to interesting optical properties . The electrochemical properties of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, have also been explored, revealing details about their redox behavior .

Safety And Hazards

The safety information for Benzyl 3-carbamoylpyrrolidine-1-carboxylate includes the following hazard statements: H302 and H317 . The precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

benzyl 3-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDNYSGEQPCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

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